molecular formula C16H12Cl2N4OS2 B1221126 1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea

1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea

Cat. No. B1221126
M. Wt: 411.3 g/mol
InChI Key: KWFAQDZOQHTQRN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea is a member of ureas.

Scientific Research Applications

Anti-Tumor Metastasis

1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea has demonstrated anti-tumor metastasis effects. A study using a Lewis-lung-carcinoma model found that this compound significantly reduced the number of lung metastases, showcasing its potential as a therapeutic agent in cancer treatment (Zou Xia, 2011).

Plant Growth Regulation

Certain derivatives of this compound have shown to be effective as plant growth regulators. Novel derivatives synthesized exhibited good activity in promoting plant growth, indicating its utility in agricultural applications (Song Xin-jian et al., 2006).

Antioxidant Properties

A study on urea, thiourea, and selenourea derivatives with thiazole moieties, which includes compounds similar to 1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea, highlighted their potential antioxidant properties. These compounds exhibited potent antioxidant activity, suggesting their potential in combating oxidative stress-related diseases (M. V. Bhaskara Reddy et al., 2015).

Antiviral Activity

Some derivatives of this compound showed anti-tobacco mosaic virus activity. This highlights the potential use of these compounds in combating viral infections in plants (Zhuo Chen et al., 2010).

Fungicidal Activity

The compound demonstrated good fungicidal activity against certain pathogens like Botrytis cinerepers and Dothiorellagregaria. This suggests its potential use in the development of new fungicides (Tan Xiao-hong, 2006).

properties

Product Name

1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea

Molecular Formula

C16H12Cl2N4OS2

Molecular Weight

411.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C16H12Cl2N4OS2/c17-11-3-1-10(2-4-11)9-24-16-22-21-15(25-16)20-14(23)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,21,23)

InChI Key

KWFAQDZOQHTQRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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